1,1-Bis(diphenylphosphino)ethylene

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

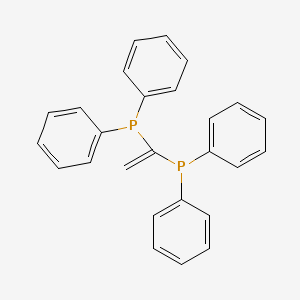

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-diphenylphosphanylethenyl(diphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22P2/c1-22(27(23-14-6-2-7-15-23)24-16-8-3-9-17-24)28(25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-21H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEGLBMPXRFOXTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401979 | |

| Record name | 1,1-Bis(diphenylphosphino)ethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84494-89-3 | |

| Record name | 1,1-Bis(diphenylphosphino)ethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-Bis(diphenylphosphino)ethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance in Modern Coordination Chemistry and Catalysis

1,1-Bis(diphenylphosphino)ethylene, with the chemical formula C₂₆H₂₂P₂, is a solid compound with a melting point of 110-111 °C. sigmaaldrich.comsigmaaldrich.com Its molecular structure features two diphenylphosphino groups attached to the same carbon atom of an ethylene (B1197577) backbone. This arrangement allows it to act as a bidentate ligand, forming stable chelate complexes with various transition metals. The resulting metal complexes are instrumental in a multitude of catalytic processes.

The significance of this compound lies in its ability to influence the steric and electronic environment of a metal center. This modulation is key to controlling the activity and selectivity of catalytic reactions. For instance, it is used as a carbon-bridged diphosphine ligand in chromium-catalyzed ethylene tri- and tetramerization reactions. sigmaaldrich.comsigmaaldrich.com Furthermore, it serves as a reactant in the preparation of various catalytically active species, including cyclometallated palladium diphosphane (B1201432) catalysts and functionalized bis-phosphine monoxide ligands. sigmaaldrich.comsigmaaldrich.com

Ligand Design Principles and the Role of the 1,1 Bis Diphenylphosphino Ethylene Scaffold

The design of phosphine (B1218219) ligands is a fundamental aspect of modern catalysis. rsc.org The reactivity and efficacy of a metal complex are heavily dependent on the ligand's properties, which are primarily dictated by its cone angle and bite angle. nih.gov These parameters can be fine-tuned by modifying the substituents on the phosphorus atoms and the backbone connecting them. nih.gov

Diphosphine ligands, also known as bisphosphanes, are organophosphorus compounds widely used as bidentate ligands. wikipedia.org The linker between the two phosphino (B1201336) groups plays a crucial role in determining the coordination geometry and catalytic behavior. wikipedia.org In the case of 1,1-bis(diphenylphosphino)ethylene, the ethylene (B1197577) bridge provides a specific bite angle that is advantageous in many catalytic applications. The sp² hybridization of the carbon atom in the linker also contributes to its unique properties. hw.ac.uk The rational design of such ligands is essential for controlling the reactivity of transition metals and advancing the field of catalysis. hw.ac.uk

Catalytic Applications of 1,1 Bis Diphenylphosphino Ethylene Complexes

Cross-Coupling Reactions

Complexes of 1,1-bis(diphenylphosphino)ethylene are utilized as catalysts in transition metal-mediated cross-coupling reactions, particularly with palladium. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds. The dppey ligand acts as a spectator ligand, coordinating to the metal center and modulating its reactivity throughout the catalytic cycle.

The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Heck reaction, involves a series of well-established steps. The catalytic cycle typically begins with the oxidative addition of an organic halide to a low-valent palladium(0) complex, forming a palladium(II) intermediate. This is followed by migratory insertion of an alkene into the palladium-carbon bond. The subsequent step is a β-hydride elimination, which forms the final product and a palladium-hydride species. The cycle is completed by a reductive elimination step, regenerating the active Pd(0) catalyst.

The coordination of phosphine (B1218219) ligands like dppey to the palladium center is crucial for the catalyst's stability and activity. The ligand's electronic properties influence the rates of oxidative addition and reductive elimination, while its steric bulk can affect the selectivity of the reaction. However, detailed mechanistic studies focusing specifically on the influence of the this compound ligand on the kinetics and intermediates of these catalytic cycles are not extensively detailed in the current scientific literature.

The utility of a catalytic system is often defined by its substrate scope and selectivity. For palladium-dppey catalyzed cross-coupling reactions, this would involve assessing a wide range of substrates, such as various aryl and vinyl halides, and their coupling partners. While dppey has been employed in palladium-catalyzed reactions, including the Heck reaction, comprehensive studies detailing its performance across a broad spectrum of substrates with varying electronic and steric properties are not widely documented. The development of highly active catalysts often involves screening a library of ligands, and while dppey is a recognized diphosphine, more specialized ligands have often been the focus of extensive substrate scope investigations.

Asymmetric Catalysis

Asymmetric catalysis aims to produce chiral molecules with a high degree of enantioselectivity, a critical requirement in the pharmaceutical industry. This is typically achieved using a chiral catalyst, where the chirality originates from the metal center, an auxiliary, or, most commonly, a chiral ligand.

The this compound ligand is an achiral molecule due to its plane of symmetry. Consequently, metal complexes containing only dppey as the ligand are not capable of inducing enantioselectivity in catalytic transformations. The primary challenge in using dppey for asymmetric catalysis is its inherent lack of chirality.

A common strategy to perform asymmetric catalysis is to use chiral phosphine ligands. However, the scientific literature does not prominently feature the synthesis of chiral derivatives of this compound for this purpose. Instead, enantioselective reactions involving the dppey framework have been achieved by employing an external source of chirality. For instance, asymmetric transformations have been promoted by using a chiral auxiliary attached to the metal center, which then directs the stereochemical outcome of the reaction, while the achiral dppey ligand simply serves to coordinate to the metal. researchgate.netntu.edu.sg Another proposed approach is the use of a mixed-ligand system where dppey is combined with a separate chiral monodentate ligand to create a chiral environment at the metal center.

Olefin Oligomerization and Polymerization

A significant application of this compound is in chromium-catalyzed ethylene (B1197577) oligomerization. These catalytic systems are highly valued for their ability to selectively convert ethylene into linear alpha-olefins (LAOs), particularly 1-hexene (B165129) and 1-octene (B94956), which are important co-monomers in the production of polyethylene (B3416737). acs.org

The catalytic system typically consists of a chromium source, a diphosphine ligand like dppey, and a co-catalyst, commonly an aluminoxane such as methylaluminoxane (B55162) (MAO). The mechanism is widely believed to proceed through a metallacycle pathway. In this mechanism, the active chromium catalyst coordinates with ethylene molecules, which then undergo oxidative coupling to form a chromacyclopentane intermediate. Further insertion of another ethylene molecule leads to a chromacycloheptane intermediate. Selective β-hydride elimination from this seven-membered ring releases 1-hexene and regenerates the active catalyst. The formation of 1-octene can occur through a similar pathway involving a larger, nine-membered metallacycle.

The structure of the diphosphine ligand plays a critical role in determining both the activity of the catalyst and the selectivity of the products. Studies on related diphosphinoamine (PNP) ligands demonstrate that both electronic and steric factors are key. Electron-donating groups on the ligand can enhance catalytic activity, while the steric bulk around the metal center influences the selectivity between 1-hexene, 1-octene, and the formation of undesirable polyethylene polymer. acs.orgresearchgate.net For example, increasing the steric bulk can favor the formation of 1-octene over 1-hexene. researchgate.net

The table below, based on data from related N-substituted diphosphinoamine chromium catalysts, illustrates how modifying the ligand structure can impact catalyst performance in ethylene oligomerization.

| Catalyst System (Ligand/Cr/Co-catalyst) | Activity (kg product / (g Cr·h)) | 1-Hexene Selectivity (wt%) | 1-Octene Selectivity (wt%) | Polyethylene (wt%) |

|---|---|---|---|---|

| {[Ph₂PN(F₂CHCH₂)PPh₂]CrCl₂(μ-Cl)}₂ / MMAO | 175.6 | Non-selective LAO distribution | 10.3 | |

| {[Ph₂PN(Me₂CHCH₂)PPh₂]CrCl₂(μ-Cl)}₂ / MMAO | 198.3 | 35.5 | 40.9 | 0.2 |

| {[Ph₂PN(Me₂CHCH₂CH₂)PPh₂]CrCl₂(μ-Cl)}₂ / MMAO | 145.2 | 34.1 | 38.7 | 0.5 |

This data demonstrates that subtle changes to the ligand, such as the substituent on the linker atom between the phosphorus donors, can significantly shift the catalytic output from a non-selective process to one that selectively produces the valuable C6 and C8 olefins with minimal polymer byproduct. acs.org

Chromium-Catalyzed Ethylene Tri- and Tetramerization

The selective oligomerization of ethylene to 1-hexene (trimerization) and 1-octene (tetramerization) is a process of significant industrial importance, providing key comonomers for polyethylene production. Chromium complexes featuring diphosphine ligands are highly effective catalysts for this transformation. Specifically, this compound has been utilized as a carbon-bridged diphosphine ligand in chromium-based catalytic systems for these reactions. sigmaaldrich.comsigmaaldrich.com When combined with a chromium source, such as CrCl₃(THF)₃, and an activator like modified methylaluminoxane (MMAO), these complexes form highly active catalysts. nih.govnih.gov The mechanism is believed to involve the formation of a metallacyclic intermediate. acs.org The choice of ligand is critical in directing the reaction toward either trimerization or tetramerization, with the unique bite angle and electronic properties of this compound and its analogues playing a crucial role. nih.gov

Influence of Ligand Sterics and Electronics on Selectivity

The selectivity of chromium-diphosphine catalysts in ethylene oligomerization is profoundly influenced by the steric and electronic properties of the ligand framework. kcl.ac.uk While this compound provides a foundational structure, extensive research on related diphosphinoamine (PNP) ligands demonstrates how subtle modifications can steer the reaction outcome. acs.orgresearchgate.net

Steric Effects: The spatial bulk of substituents on the ligand backbone significantly impacts product distribution.

Conversely, decreasing the steric hindrance on an N-aryl group can lead to lower 1-hexene selectivity and a corresponding increase in 1-octene production. kcl.ac.uk

Ligands with larger bite angles and greater flexibility may result in an increased formation of polyethylene (PE) as a byproduct. nih.gov

Electronic Effects: The electron-donating or electron-withdrawing nature of the ligand's substituents also plays a critical role.

Ligands with strong electron-withdrawing groups, such as fluorinated alkyls, can promote non-selective ethylene oligomerization. nih.gov

In contrast, electron-donating groups, like isobutyl or neopentyl moieties, can significantly enhance the selective formation of 1-hexene and 1-octene. nih.gov

These findings illustrate a design principle where a rational tuning of the ligand's steric and electronic profile can optimize the catalyst for a desired alpha-olefin product. uzh.ch

Table 1: Influence of Ligand Properties on Cr-Catalyzed Ethylene Oligomerization

| Ligand Modification (Relative to a base PNP ligand) | Observed Effect on Catalysis | Predominant Product | Reference |

|---|---|---|---|

| Increased steric bulk at N-substituent | Decreased activity, increased C8 selectivity | 1-Octene | acs.org |

| Decreased steric bulk at N-aryl group | Decreased C6 selectivity, increased C8 production | 1-Octene | kcl.ac.uk |

| Introduction of electron-donating groups | Enhanced selective tri-/tetramerization | 1-Hexene / 1-Octene | nih.gov |

| Introduction of electron-withdrawing groups | Promoted non-selective oligomerization | Mixed Oligomers/Polymer | nih.gov |

| Increased ligand bite angle/flexibility | Increased polyethylene (PE) formation | Polyethylene | nih.gov |

Hydrogenation and Hydroformylation Processes

Diphosphine ligands are a cornerstone of homogeneous catalysis, particularly in hydrogenation and hydroformylation reactions, due to their ability to form stable chelate complexes with late transition metals like palladium, rhodium, and cobalt. wikipedia.org While specific, detailed studies on this compound in these exact processes are not extensively documented, the established reactivity of its structural isomers and analogues provides strong evidence for its potential.

For instance, the isomer cis-1,2-bis(diphenylphosphino)ethylene (B1586061) (dppv) is a well-known ligand in coordination chemistry. wikipedia.org Furthermore, 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), which features a saturated ethane (B1197151) bridge, forms highly stable five-membered chelate rings with metal centers and is widely employed in catalysts for hydrogenation and other transformations. wikipedia.org Rhodium complexes containing diphosphine ligands are known to be effective in the hydroformylation of alkenes. sigmaaldrich.com Given this context, complexes of this compound are logical candidates for these catalytic applications, serving as reactants for the preparation of cyclometallated palladium diphosphane (B1201432) catalysts. researchgate.net

Electro- and Photocatalysis

In the search for sustainable energy solutions, complexes of this compound and its analogues have been investigated for their roles in converting electrical or light energy into chemical energy.

Proton Reduction Catalysis

The generation of hydrogen (H₂) from protons is a critical reaction for solar fuel production. Molecular catalysts, often inspired by the active sites of hydrogenase enzymes, are a major focus of this research. While information on this compound itself is limited in this context, its isomer, cis-1,2-bis(diphenylphosphino)ethylene (dppv), has been successfully incorporated into bio-inspired iron complexes for the electrocatalytic reduction of protons. kcl.ac.uknih.gov

A series of iron(II) bis(thiolate) complexes of the type [Fe(CO)₂(κ²-dppv)(κ¹-SAr)₂] have been shown to catalyze the reduction of protons to hydrogen. kcl.ac.uknih.gov These complexes act as electrocatalysts, facilitating the reaction at the Fe(I) oxidation state. kcl.ac.uk The most efficient of these catalysts operates at a potential of approximately -1.5 V and demonstrates significant catalytic activity. kcl.ac.uk Similarly, nickel and cobalt complexes featuring various chelating diphosphine ligands have been developed as highly active and efficient electrocatalysts and photocatalysts for the hydrogen evolution reaction (HER). nih.govnih.govacs.orgmdpi.com These systems often function via mechanisms involving protonation of the metal center or the ligand, underscoring the importance of the diphosphine framework in facilitating this multi-electron, multi-proton process. rsc.orgacs.org

Dye-Sensitized Solar Cell Applications

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that uses a molecular sensitizer (B1316253) (a dye) adsorbed onto a wide-bandgap semiconductor, typically titanium dioxide (TiO₂), to convert light into electricity. rsc.org The dye is a critical component, responsible for absorbing sunlight and initiating the electron transfer process. rsc.org

While this compound itself is not a common dye, closely related diphosphine-containing metal complexes have been explored as sensitizers. In one notable example, nickel(II) dithiolate complexes featuring the analogous ligand 1,1′-bis(diphenylphosphino)ferrocene (dppf) were synthesized and evaluated as dyes in DSSCs. The dppf ligand helps to stabilize the complex and influence its electronic properties. When anchored to a TiO₂ surface, one such complex demonstrated the ability to function as a sensitizer.

Table 2: Performance of a dppf-based Nickel Dithiolate Sensitizer in a DSSC

| Parameter | Value | Reference |

|---|---|---|

| Overall Conversion Efficiency (η) | 3.21% | |

| Short-Circuit Current Density (Jsc) | 7.96 mA cm⁻² | |

| Open-Circuit Voltage (Voc) | -0.654 V |

Theoretical and Computational Studies

Density Functional Theory (DFT) Investigations of Electronic Structure

Density Functional Theory (DFT) has been extensively employed to investigate the electronic structure of 1,1-Bis(diphenylphosphino)ethylene, primarily when it is coordinated to transition metals. These studies reveal how the ligand's electronic properties are modulated upon complexation.

For instance, DFT calculations have been performed on cyclometallated platinum(II) complexes where this compound acts as a bridging ligand. acs.orgnih.gov Studies using the B3LYP-D3 functional with the LANL2DZ-ECP-6.311++G** basis set have been conducted to evaluate the stability and coordination affinity of these complexes. acs.orgnih.gov These calculations help in understanding the electronic factors that govern the formation and geometry of such organometallic structures.

In another study, DFT calculations were carried out on a tetranuclear copper(I) bromide cluster, [Cu₄(μ₃-Br)₄(vdpp)₂], to elucidate its electronic structure. researchgate.net This analysis provides insight into the nature of the interactions between the copper core and the this compound ligands, detailing the distribution of electron density and the character of the frontier orbitals.

DFT has also been used to explore reaction mechanisms involving this ligand. In a study on iridium-catalyzed deacylative transformations, DFT calculations suggested an aromatization-promoted homolytic C-C cleavage pathway. nih.gov The calculations indicated that upon N-H oxidative addition to the iridium center complexed with this compound, the exocyclic C-C bond of an intermediate is significantly weakened. nih.gov

Table 1: Selected DFT Studies on Complexes of this compound

| Metal Complex System | Computational Method | Focus of Investigation | Reference |

|---|---|---|---|

| Dinuclear Platinum(II) Complexes | B3LYP-D3/LANL2DZ-ECP-6.311++G** | Structural stability and affinity for potassium cation coordination. | acs.orgnih.gov |

| Tetranuclear Copper(I) Bromide Cluster | DFT (details not specified) | Elucidation of electronic structure. | researchgate.net |

| Iridium(III) Hydride Intermediates | DFT (details not specified) | Investigation of C-C bond activation and reaction mechanism. | nih.gov |

Molecular Orbital Analysis and Bonding Characteristics

Molecular orbital (MO) theory provides a framework for understanding the bonding between this compound and metal centers. The interaction involves the donation of electron density from the phosphorus lone pairs to the metal, forming σ-bonds. The π-system of the ethylene (B1197577) backbone can also participate in bonding.

The fragmentation of this compound at di- and tri-iron centers has been studied, with MO calculations used to examine the electronic structure of the resulting metallophosphorus clusters. researchgate.net These investigations are crucial for understanding the stability and reactivity of the fragments generated from the ligand's decomposition. The unique P-C-P angle of approximately 120° in the free ligand is a key characteristic that influences its coordination geometry and the resulting MO diagrams of its complexes. acs.org

Reaction Pathway Elucidation and Transition State Analysis

Theoretical chemistry plays a vital role in mapping out potential reaction pathways and identifying transition states for reactions involving this compound. This is particularly valuable in catalysis, where the ligand can influence both the activity and selectivity of a reaction.

A notable example is the iridium-catalyzed deacylative transformation of ketones, where [Ir(cod)₂]BArF and this compound were identified as the optimal metal/ligand combination. nih.gov DFT calculations were employed to support the proposed reaction mechanism, which involves the formation of an iridium(III) hydride intermediate. nih.gov These calculations suggested that an aromatization-promoted homolytic C-C cleavage was the favored pathway over other possibilities. nih.gov Such computational analyses are essential for rationalizing experimental observations and for the future design of more efficient catalytic systems.

Furthermore, the coordination of this compound to a gold(III) center has been shown to activate the C=C double bond. dokumen.pub This Lewis-acidic complex subsequently undergoes Michael-type additions, demonstrating how coordination can dramatically alter the reactivity of the ligand. dokumen.pub Computational studies of these reaction pathways can provide quantitative data on activation barriers and reaction energetics, offering a molecular-level understanding of the process.

Prediction of Spectroscopic Properties

While comprehensive studies focused solely on the ab initio prediction of the full spectroscopic profile (e.g., NMR, IR, Raman) of free this compound are not widely documented in the reviewed literature, computational methods are frequently used to aid in the interpretation of experimental spectra of its complexes.

DFT calculations can predict molecular geometries, which are then used to calculate vibrational frequencies (IR, Raman) and NMR chemical shifts. Comparing these predicted values with experimental data helps to confirm proposed structures and assign spectral features.

For example, in a study of cyclometallated platinum(II) complexes, the ³¹P{¹H} NMR spectrum of a dinuclear complex bridged by this compound showed a singlet at 33.64 ppm. acs.orgnih.gov Theoretical calculations of the NMR shielding tensors for such complexes can corroborate these assignments and provide a deeper understanding of the electronic environment around the phosphorus nuclei. Similarly, calculated IR frequencies can be matched with experimental spectra to confirm the coordination mode of the ligand and the presence of other functional groups. acs.orgnih.gov

Advanced Spectroscopic and Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 1,1-Bis(diphenylphosphino)ethylene and its derivatives. ³¹P NMR is particularly informative, as the chemical shift of the phosphorus nuclei is highly sensitive to their coordination environment and the electronic nature of the metal center they are bonded to.

In a series of dinuclear gold(I) thiolate complexes with the general formula [Au₂(SR)₂(μ-vdpp)], the ³¹P NMR chemical shifts were systematically studied. For the parent unfluorinated thiobenzene derivative, the ³¹P NMR chemical shift was recorded at 38.08 ppm researchgate.net. The introduction of fluorine atoms to the thiolate ligand induced significant changes in the phosphorus chemical shift, which could be correlated to the position of the fluorine substituents researchgate.net. This sensitivity allows for detailed electronic analysis of the ligand-metal interaction.

The coordination of vdpp to a metal center typically results in a downfield shift of the ³¹P NMR signal compared to the free ligand. For instance, upon complexation to form gold(I) compounds, a notable shift is observed researchgate.net. The reactivity of the ligand within a complex also dramatically alters the NMR signature. When a gold(III) complex of the disulfide derivative, [Au(C₆F₅)₂{(SPPh₂)₂C=CH₂}]ClO₄, undergoes a Michael addition reaction with a nucleophile, the ³¹P-{¹H} NMR signal shifts from δ 41.7 ppm in the starting complex to a range of δ 36.0–38.0 ppm in the product rsc.org. This upfield shift reflects the increased electron density at the α-carbon, which is delocalized through the P-C bonds rsc.org.

¹H NMR spectroscopy is also utilized to characterize these molecules. In the gold(III) complex mentioned above, the ¹H NMR spectrum of the Michael addition product shows distinct signals for the newly formed -CH₂- and -CH- groups, confirming the reaction at the vinylidene double bond rsc.org.

³¹P NMR Chemical Shifts for [Au₂(SR)₂(μ-vdpp)] Complexes

This table shows the experimental ³¹P NMR chemical shifts for a series of dinuclear gold(I) complexes bridged by this compound (vdpp), illustrating the electronic influence of different thiolate (SR) ligands.

| Compound | Thiolate Ligand (SR) | ³¹P NMR Chemical Shift (δ, ppm) |

|---|---|---|

| 1 | SC₆F₅ | 34.4 |

| 2 | SC₆HF₄-2,3,5,6 | 35.5 |

| 3 | SC₆H₃F₂-2,4 | 36.7 |

| 4 | SC₆H₃F₂-3,4 | 37.1 |

| 5 | SC₆H₃F₂-3,5 | 37.4 |

| 6 | SC₆H₄F-2 | 36.8 |

| 7 | SC₆H₄F-3 | 37.5 |

| 8 | SC₆H₄F-4 | 37.4 |

| 9 | SC₆H₅ | 38.1 |

Infrared (IR) and UV-Visible Spectroscopy

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy provide complementary information regarding the vibrational modes and electronic transitions within this compound and its complexes. While detailed spectroscopic data for the free vdpp ligand is not widely documented, studies on its complexes and derivatives offer valuable insights.

In metal carbonyl complexes of vdpp, such as [M(CO)₄{Ph₂PC(=CH₂)PPh₂}], IR spectroscopy is crucial for observing the C=O stretching frequencies. These frequencies are indicative of the electron-donating ability of the diphosphine ligand.

UV-Vis spectroscopy probes the electronic transitions. Studies on metal complexes of diphosphines, including derivatives of vdpp, show two primary absorption bands. The lower energy band is sensitive to substitution on the phosphine (B1218219) ligand, exhibiting a bathochromic (red) shift with increasing substitution rsc.org. This suggests that the electronic properties of the ligand can be tuned, which in turn affects the electronic structure and photophysical properties of its metal complexes.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique has been successfully applied to complexes of this compound, providing invaluable data on bond lengths, bond angles, and coordination geometries.

The solid-state structure of dinuclear gold(I) complexes bridged by the vdpp ligand, such as [Au₂(S-2,4-F₂C₆H₃)₂(μ-vdpp)], has been elucidated. In these structures, the vdpp ligand bridges two gold centers. The coordination geometry around each gold atom is nearly linear, defined by a phosphorus atom from the vdpp ligand and a sulfur atom from the thiolate ligand researchgate.net. The P-C-P bond angle within the vdpp ligand is a key structural parameter, reported as 112.6(2)° in one such complex, which dictates the spacing and orientation of the coordinated metal centers researchgate.net. The Au-P bond length was determined to be 2.2755(13) Å researchgate.net. These structural details are critical for understanding the ligand's bite angle and its influence on the formation of polynuclear structures and the potential for metallophilic interactions.

Selected Crystallographic Data for [Au₂(S-2,4-F₂C₆H₃)₂(μ-vdpp)]

This table presents key bond lengths and angles from the single-crystal X-ray diffraction analysis of a representative gold(I) complex containing a bridging this compound (vdpp) ligand.

| Parameter | Value |

|---|---|

| Au1-P1 Bond Length (Å) | 2.2755 (13) |

| Au1-S1 Bond Length (Å) | 2.2970 (13) |

| P1-C25-P2 Bond Angle (°) | 112.6 (2) |

Electrochemical Studies (e.g., Cyclic Voltammetry)

Electrochemical studies, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of molecules, providing information on oxidation and reduction potentials. Such studies are essential for applications in catalysis and materials science where electron transfer processes are fundamental.

While detailed electrochemical investigations focused specifically on this compound are limited in the available literature, research on related diphosphine-metal complexes establishes the utility of this technique. For example, cyclic voltammetry studies on dinitrosyl iron complexes containing ligands like cis-1,2-bis(diphenylphosphino)ethylene (B1586061) show quasi-reversible oxidation events chemicalbook.com. The redox potentials are sensitive to the nature of the diphosphine ligand, indicating that the ligand backbone influences the electronic properties and stability of the different oxidation states of the metal complex chemicalbook.com. Similar studies on vdpp complexes would be expected to reveal how its unique geminal disubstitution pattern affects the electrochemical behavior of the coordinated metal center.

Future Directions and Emerging Research Areas

Development of Novel Ligand Architectures Based on the 1,1-Bis(diphenylphosphino)ethylene Framework

The core structure of this compound provides a robust platform for the rational design of new, tailor-made ligands. The future in this area lies in the strategic modification of the VDPP scaffold to fine-tune its steric and electronic properties, thereby unlocking enhanced reactivity and selectivity in metal complexes.

One promising avenue is the synthesis of asymmetric VDPP derivatives . By introducing different substituents on the phenyl rings of the two phosphine (B1218219) groups, researchers can create a more complex and chiral coordination environment around a metal center. This approach is inspired by the successful development of unsymmetrical analogues of related diphosphine ligands like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), which have shown unique characteristics in catalysis. chemrxiv.org For VDPP, this could lead to highly effective catalysts for asymmetric hydrogenation or other stereoselective transformations.

Another area of exploration involves the modification of the ethylene (B1197577) backbone . While the rigidity of the vinylidene unit is a key feature, introducing functional groups onto the second carbon atom could create ligands with secondary binding sites or the ability to participate directly in catalytic cycles. This could lead to bifunctional catalysts with cooperative effects between the phosphine moieties and the functionalized backbone.

Furthermore, the development of water-soluble VDPP analogues is a significant goal. By incorporating hydrophilic groups, such as sulfonates or ammonium (B1175870) moieties, into the phenyl rings, researchers aim to create ligands that facilitate catalysis in aqueous media. elsevierpure.com This strategy, which has been successfully applied to other phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf), aligns with the growing demand for greener and more sustainable chemical processes. elsevierpure.com

| Ligand Modification Strategy | Potential Advantage | Research Focus |

| Asymmetric Phenyl Ring Substitution | Enantioselective Catalysis | Synthesis of chiral VDPP derivatives |

| Ethylene Backbone Functionalization | Bifunctional Catalysis, Cooperative Effects | Introduction of secondary binding sites |

| Introduction of Hydrophilic Groups | Aqueous Phase Catalysis | Synthesis of water-soluble VDPP ligands |

Exploration of New Catalytic Transformations

While VDPP has proven its mettle in established reactions like palladium-catalyzed cross-couplings and chromium-catalyzed olefin oligomerization, the next wave of research is focused on uncovering its potential in novel catalytic transformations. sigmaaldrich.com The unique bite angle and electronic profile of VDPP suggest it could offer advantages in reactions where other common diphosphine ligands are less effective.

Researchers are investigating the use of VDPP-metal complexes in challenging cross-coupling reactions , such as the amination of aryl chlorides, which often require highly active and robust catalysts. chemicalbook.com The electron-donating nature and chelation ability of VDPP can stabilize the active metal center, potentially leading to higher yields and broader substrate scope.

Another emerging area is the application of VDPP in catalytic cycles involving CO2 utilization . The reaction of metal complexes with carbon dioxide is a key step in converting this greenhouse gas into valuable chemicals. The reactivity of low-valent metal complexes, which can be stabilized by ligands like VDPP, towards CO2 is an active field of study with significant environmental implications. rsc.org

Furthermore, the exploration of VDPP in photoredox catalysis is a burgeoning field. The ability of VDPP to form stable complexes with various transition metals could be harnessed to create new photocatalysts for light-driven organic transformations, offering energy-efficient and environmentally benign synthetic routes.

Integration with Sustainable Chemistry Principles

The principles of green and sustainable chemistry are increasingly guiding modern chemical research, and the future of VDPP is intrinsically linked to its role in this paradigm shift. The development of VDPP-based catalytic systems that are more efficient, selective, and environmentally friendly is a key research objective.

A major focus is on developing catalytic processes that exhibit high atom economy . VDPP-based catalysts that can promote addition reactions or isomerization reactions with 100% atom economy are highly desirable. For instance, its use in hydroamination or hydrophosphinylation reactions, where all atoms of the reactants are incorporated into the final product, is a promising area. chemicalbook.com

The use of VDPP in catalysis based on renewable feedstocks is another critical direction. This includes the conversion of biomass-derived molecules, such as isosorbide, into valuable chemicals and polymers. wikipedia.org VDPP-metal complexes could play a crucial role in the selective transformations required to upgrade these renewable resources.

As mentioned earlier, the development of water-soluble VDPP ligands is a cornerstone of its integration into sustainable chemistry. elsevierpure.com Performing reactions in water instead of volatile organic solvents significantly reduces the environmental footprint of chemical processes. The successful application of hydrophilic dppf ligands in aqueous-phase catalysis provides a clear roadmap for the future development of VDPP. elsevierpure.com

Advanced Materials Science Applications

Beyond its role in homogeneous catalysis, this compound is poised to become a valuable building block in the field of materials science. Its rigid structure and coordinating capabilities make it an attractive component for the synthesis of novel functional materials with unique electronic, optical, or mechanical properties.

One of the most exciting future directions is the incorporation of VDPP into coordination polymers and metal-organic frameworks (MOFs) . The bidentate nature of VDPP allows it to act as a linker between metal centers, creating extended one-, two-, or three-dimensional networks. wikipedia.org These materials could find applications in gas storage, separation, and heterogeneous catalysis. The specific geometry of VDPP could lead to materials with tailored pore sizes and functionalities.

The use of VDPP and its derivatives in the design of luminescent materials is another promising avenue. The related ligand, 1,1'-bis(diphenylphosphino)ferrocene (dppf), has been used to create materials with interesting photo- and electroactive properties. rsc.org Similarly, gold(I) complexes with phosphine ligands have been shown to exhibit aggregation-induced emission (AIE) and mechanofluorochromism. rsc.org By incorporating VDPP into such systems, it may be possible to develop new sensors, OLEDs, and smart materials that respond to external stimuli.

Furthermore, VDPP could be used to functionalize nanomaterials , such as nanoparticles and quantum dots. By anchoring VDPP-metal complexes to the surface of these materials, researchers can create hybrid materials that combine the properties of the nanomaterial with the catalytic activity of the complex. This could lead to highly active and recyclable catalysts for a variety of applications.

Q & A

Q. What are the key synthetic routes for preparing 1,1-Bis(diphenylphosphino)ethylene, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of this compound typically involves the reaction of ethylene derivatives with diphenylphosphine under controlled conditions. While direct synthesis protocols are not explicitly detailed in the provided evidence, analogous methods for diphosphine ligands suggest using transition metal-catalyzed coupling or nucleophilic substitution. Key considerations include:

- Reagent Purity : Use freshly distilled diphenylphosphine to avoid oxidation byproducts.

- Temperature Control : Maintain temperatures below 100°C to prevent decomposition, as the compound melts at 110–111°C .

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent phosphine oxidation.

- Workup : Purify via recrystallization (e.g., from toluene) to achieve ≥98% purity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what spectral features confirm its structure?

Methodological Answer:

- ³¹P NMR Spectroscopy : A singlet near δ 20–25 ppm confirms the presence of equivalent phosphorus atoms in the symmetric 1,1-substituted ethylene backbone.

- ¹H NMR : The vinyl proton (C=CH₂) appears as a triplet (J ≈ 10–15 Hz) due to coupling with phosphorus .

- X-ray Crystallography : Resolves the planar geometry of the ethylene core and the dihedral angles between phenyl groups .

- Elemental Analysis : Matches experimental C/H/P ratios with theoretical values (C: 78.78%, H: 5.59%, P: 15.63%) .

Advanced Research Questions

Q. How does the electronic and steric profile of this compound influence its coordination behavior in transition metal complexes compared to other diphosphine ligands?

Methodological Answer:

- Electronic Effects : The electron-rich diphenylphosphine groups enhance π-backbonding in metal complexes, stabilizing low-oxidation states (e.g., Ni⁰ or Pd⁰). This contrasts with 1,2-bis(diphenylphosphino)ethylene, where the trans-alkene backbone reduces flexibility .

- Steric Effects : The 1,1-substitution creates a rigid, cone-like geometry, limiting access to axial coordination sites. Compare to 1,1'-Bis(diphenylphosphino)ferrocene (Dppf), where the ferrocene backbone allows for wider bite angles .

- Application : Use in Suzuki-Miyaura couplings requires balancing steric bulk (to prevent undesired side reactions) and electronic donation (to stabilize active catalytic species).

Q. What are the common challenges in utilizing this compound in asymmetric catalysis, and how can these be methodologically addressed?

Methodological Answer:

- Chirality Limitations : The symmetric structure of this compound precludes inherent chirality. To enable asymmetric catalysis:

- Stability Issues : Phosphine oxidation can deactivate the catalyst. Mitigate by:

Q. How can researchers resolve contradictions in reported catalytic activities of metal complexes derived from this compound across different studies?

Methodological Answer:

- Systematic Parameter Screening :

- Metal Precursors : Test varying metal sources (e.g., NiCl₂ vs. Pd(OAc)₂) to identify optimal coordination chemistry .

- Solvent Effects : Compare polar aprotic (DMF) vs. nonpolar (toluene) solvents to assess solvation impacts.

- Substrate Scope : Evaluate steric/electronic variations in substrates (e.g., aryl halides with electron-withdrawing vs. donating groups).

- Advanced Characterization :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.